REACTION_CXSMILES
|
N[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[Br:13].N(OC(C)(C)C)=O.B(F)(F)F.CCOCC.[Cu][C:31]#[N:32].[C-]#N.[Na+]>C(Cl)Cl.C(OCC)C.O.CCOC(C)=O>[Br:13][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[C:31]#[N:32])[C:6]([OH:8])=[O:7] |f:2.3,5.6|
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OCC)C=C1)Br
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
copper (I) cyanide
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtercake is dried
|
Type
|
ADDITION
|
Details
|
dispersed in toluene
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue is crystallized from ethyl ether/hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[Br:13].N(OC(C)(C)C)=O.B(F)(F)F.CCOCC.[Cu][C:31]#[N:32].[C-]#N.[Na+]>C(Cl)Cl.C(OCC)C.O.CCOC(C)=O>[Br:13][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[C:31]#[N:32])[C:6]([OH:8])=[O:7] |f:2.3,5.6|
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OCC)C=C1)Br
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
copper (I) cyanide
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtercake is dried
|
Type
|
ADDITION
|
Details
|
dispersed in toluene
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue is crystallized from ethyl ether/hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |